molecular formula C9H8I2N4O B4329177 2,4-DIIODO-6-{[(4H-1,2,4-TRIAZOL-4-YL)AMINO]METHYL}PHENOL

2,4-DIIODO-6-{[(4H-1,2,4-TRIAZOL-4-YL)AMINO]METHYL}PHENOL

Cat. No.: B4329177
M. Wt: 441.99 g/mol
InChI Key: VZBGGIMNAJICPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Diiodo-6-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol is a chemical compound with the molecular formula C9H6I2N4O and a molecular weight of 439.983 g/mol . This compound features a phenol group substituted with two iodine atoms at positions 2 and 4, and a 1,2,4-triazole ring attached via an aminomethyl linkage at position 6. The presence of iodine atoms and the triazole ring imparts unique chemical properties to this compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIIODO-6-{[(4H-1,2,4-TRIAZOL-4-YL)AMINO]METHYL}PHENOL typically involves multi-step reactions. One common method involves the iodination of 2,4-dihydroxybenzaldehyde followed by the formation of the triazole ring through cyclization reactions. The aminomethyl linkage is introduced via a Mannich reaction, where formaldehyde and a primary amine react with the phenol derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that can be recycled is also common to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2,4-Diiodo-6-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,4-Diiodo-6-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-DIIODO-6-{[(4H-1,2,4-TRIAZOL-4-YL)AMINO]METHYL}PHENOL involves its interaction with biological targets. The triazole ring can inhibit enzymes by binding to their active sites, disrupting their normal function. This compound may also interact with cellular membranes, altering their permeability and leading to cell death . The iodine atoms can further enhance its antimicrobial activity by facilitating the formation of reactive iodine species that damage cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Diiodo-6-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol is unique due to the presence of iodine atoms, which impart distinct chemical reactivity and biological activity. The combination of the phenol group, triazole ring, and iodine atoms makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2,4-diiodo-6-[(1,2,4-triazol-4-ylamino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8I2N4O/c10-7-1-6(9(16)8(11)2-7)3-14-15-4-12-13-5-15/h1-2,4-5,14,16H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBGGIMNAJICPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CNN2C=NN=C2)O)I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8I2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-DIIODO-6-{[(4H-1,2,4-TRIAZOL-4-YL)AMINO]METHYL}PHENOL
Reactant of Route 2
2,4-DIIODO-6-{[(4H-1,2,4-TRIAZOL-4-YL)AMINO]METHYL}PHENOL
Reactant of Route 3
2,4-DIIODO-6-{[(4H-1,2,4-TRIAZOL-4-YL)AMINO]METHYL}PHENOL
Reactant of Route 4
2,4-DIIODO-6-{[(4H-1,2,4-TRIAZOL-4-YL)AMINO]METHYL}PHENOL
Reactant of Route 5
2,4-DIIODO-6-{[(4H-1,2,4-TRIAZOL-4-YL)AMINO]METHYL}PHENOL
Reactant of Route 6
2,4-DIIODO-6-{[(4H-1,2,4-TRIAZOL-4-YL)AMINO]METHYL}PHENOL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.